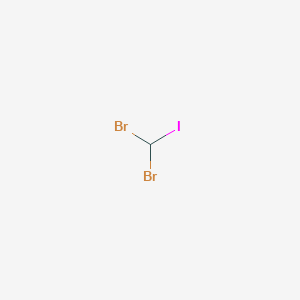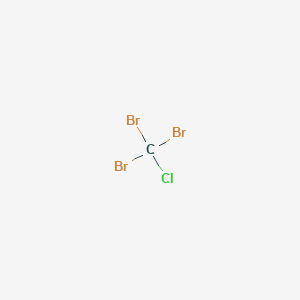
2-Bromo-3-hidroxibenzaldehído
Descripción general
Descripción
2-Bromo-3-hydroxybenzaldehyde is a compound that has been synthesized and identified through various chemical reactions. It is a derivative of benzaldehyde with a bromine atom and a hydroxyl group attached to the benzene ring. This compound has been a subject of interest due to its potential as an intermediate in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-3-hydroxybenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes. This process involves a three-step sequence with O-methyloxime serving as a directing group, followed by a rapid deprotection step to yield the desired bromobenzaldehydes with good overall yields . Additionally, an unexpected formation of 2-bromo-3-hydroxybenzaldehyde was observed when brominating 3-hydroxybenzaldehyde, which contradicts some literature reports .
Molecular Structure Analysis
X-ray crystallographic analysis has been used to confirm the identity of 2-bromo-3-hydroxybenzaldehyde. This technique provides detailed information about the molecular structure, including the arrangement of atoms and the geometry of the molecule .
Chemical Reactions Analysis
2-Bromo-3-hydroxybenzaldehyde can undergo further chemical transformations to produce various organic compounds. For instance, it has been converted into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, demonstrating its utility as a synthetic intermediate . Other reactions involving 2-bromobenzaldehydes include their use in the synthesis of 1-aryl-1H-indazoles , 3-methyleneindan-1-ols , 3-(alkylamino)isoindolin-1-ones , and 3-phenoxy-1,3-dihydro-1-isobenzofuranones .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-bromo-3-hydroxybenzaldehyde are not detailed in the provided papers, related compounds have been studied to understand the effects of bromine substitution on their properties. For example, bromine substitution has been shown to affect the linear and nonlinear optical properties of benzaldehyde derivatives, as well as their kinetic stability and intermolecular interactions . These findings can provide insights into the behavior of 2-bromo-3-hydroxybenzaldehyde in various chemical environments.
Aplicaciones Científicas De Investigación
Síntesis de compuestos biológicamente activos
2-Bromo-3-hidroxibenzaldehído: se utiliza en la síntesis de varias moléculas biológicamente activas. Su reactividad, particularmente la presencia de ambos grupos funcionales bromo y aldehído, lo convierte en un material de partida versátil para la construcción de compuestos orgánicos complejos con posibles actividades farmacológicas .
Formación de ligandos de base de Schiff
Este compuesto es fundamental en la preparación de ligandos de base de Schiff. Estos ligandos se forman por la condensación de This compound con aminas primarias y son conocidos por su capacidad para coordinarse con metales, lo que lleva a la formación de varios complejos metálicos que son útiles en la química de coordinación .
Análisis de la estructura molecular
La estructura plana y el enlace de hidrógeno intramolecular de This compound lo convierten en un tema interesante para estudios de cristalografía de rayos X. Los investigadores pueden obtener información sobre las interacciones intermoleculares y el empaque dentro de la red cristalina, lo cual es valioso para comprender las propiedades de los compuestos orgánicos relacionados .
Intermediario de síntesis orgánica
Como intermedio en la síntesis orgánica, This compound puede utilizarse para introducir las funcionalidades bromo y aldehído en moléculas más grandes. Esto es particularmente útil en la síntesis de moléculas orgánicas complejas donde se requiere una colocación precisa del grupo funcional .
Aplicaciones en la ciencia de materiales
Los grupos bromo e hidroxilo de This compound pueden participar en diversas reacciones químicas, lo que lo convierte en un compuesto útil en la ciencia de materiales. Se puede utilizar para modificar las propiedades de la superficie de los materiales o para crear nuevos polímeros con características específicas .
Química analítica
En química analítica, This compound puede utilizarse como agente de derivatización para la detección de diversas sustancias. Su capacidad para reaccionar con diferentes grupos químicos lo convierte en una herramienta valiosa para mejorar la detección de analitos en mezclas complejas .
Safety and Hazards
Direcciones Futuras
2-Bromo-3-hydroxybenzaldehyde has been used in the preparation of a class of benzoxaboroles antimalarial agents . It has also been used in the synthesis of dysprosium hydrogen-bonded organic frameworks with high stability and acid stimulus–response luminescence properties . These applications suggest potential future directions in the fields of medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
It’s known that benzylic halides, such as 2-bromo-3-hydroxybenzaldehyde, typically react via an sn1 pathway .
Mode of Action
2-Bromo-3-hydroxybenzaldehyde, as a benzylic halide, typically reacts via an SN1 pathway, via the resonance-stabilized carbocation . This means that the compound interacts with its targets by donating a bromine atom, which can then be replaced by other groups in subsequent reactions .
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific context and conditions .
Result of Action
Given its chemical structure and reactivity, it’s plausible that the compound could influence a variety of cellular processes through its interactions with different molecular targets .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be used only in a well-ventilated area to avoid inhalation . Moreover, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
2-bromo-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPHMPERMIICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395411 | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196081-71-7 | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196081717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9D2GQC4CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the formation of 2-bromo-3-hydroxybenzaldehyde as described in the research?
A1: The research highlights an unexpected outcome during the bromination of 3-hydroxybenzaldehyde. While the intended product might have been different, the reaction yielded 2-bromo-3-hydroxybenzaldehyde instead [, ]. This unexpected result is crucial for synthetic chemists as it reveals a previously unknown reaction pathway and highlights the potential for unexpected outcomes in seemingly straightforward reactions.
Q2: Can you elaborate on the reaction conditions or other factors that might have led to this unexpected outcome?
A2: Unfortunately, the provided abstracts lack specific details about the reaction conditions and other influencing factors. A deeper understanding of why 2-bromo-3-hydroxybenzaldehyde formed instead of the intended product would require access to the full research articles [, ]. This information could shed light on the regioselectivity of the bromination reaction and the potential influence of the aldehyde group on the reactivity of the aromatic ring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)




![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)





